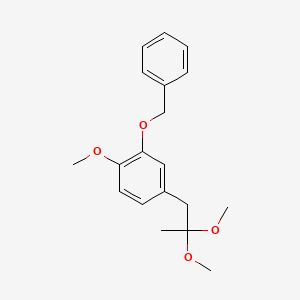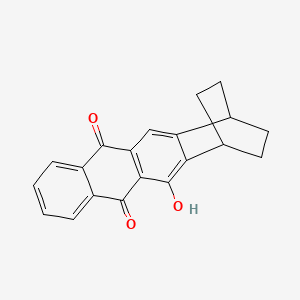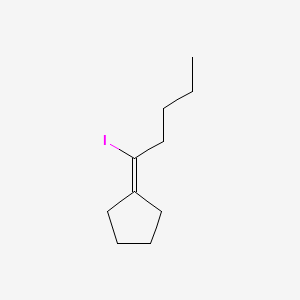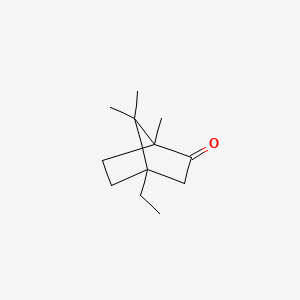
4-Ethylcamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylcamphor is an organic compound with the molecular formula C12H20O. It is a derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its distinct structure, which includes an ethyl group attached to the camphor skeleton. The compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylcamphor can be synthesized through several methods. One common approach involves the alkylation of camphor with ethyl halides in the presence of a strong base. The reaction typically requires anhydrous conditions and a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{Camphor} + \text{Ethyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of camphor derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylcamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Ethyl halides, strong bases (e.g., NaOH)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted camphor derivatives
Applications De Recherche Scientifique
4-Ethylcamphor has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory conditions and as a topical analgesic.
Industry: this compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Ethylcamphor involves its interaction with specific molecular targets and pathways. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in pain sensation and inflammation . The compound’s analgesic effects are attributed to its ability to modulate these channels, leading to reduced pain perception and inflammation.
Comparaison Avec Des Composés Similaires
4-Ethylcamphor can be compared with other camphor derivatives such as:
Camphor: A widely used compound with similar structural features but without the ethyl group.
Borneol: A related compound with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness: this compound’s unique feature is the presence of the ethyl group, which imparts distinct chemical and physical properties compared to other camphor derivatives
Propriétés
Numéro CAS |
90547-83-4 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4-ethyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-5-12-7-6-11(4,9(13)8-12)10(12,2)3/h5-8H2,1-4H3 |
Clé InChI |
CKBXFJIWHMQXQW-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCC(C1(C)C)(C(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
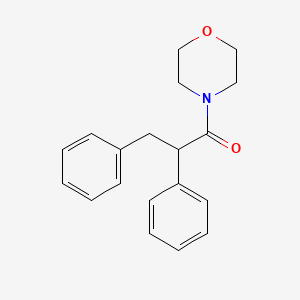
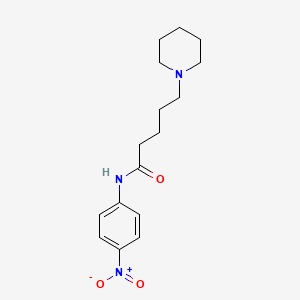
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)

![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)

